(R)-trans-Atracurium Besylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

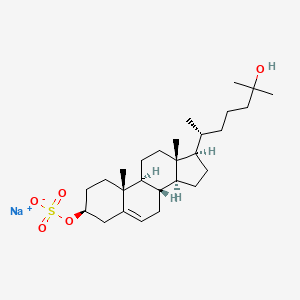

®-trans-Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used primarily to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is an isomer of atracurium besylate, which belongs to the benzylisoquinoline class of compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-trans-Atracurium Besylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of benzylisoquinoline intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of ®-trans-Atracurium Besylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: ®-trans-Atracurium Besylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

®-trans-Atracurium Besylate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Employed in studies of neuromuscular function and neurotransmission.

Medicine: Utilized in clinical research to develop and improve neuromuscular blocking agents for anesthesia.

Industry: Applied in the production of pharmaceuticals and as a reference standard in quality control laboratories

Mécanisme D'action

®-trans-Atracurium Besylate exerts its effects by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition results in muscle relaxation and paralysis, which is essential during surgical procedures .

Comparaison Avec Des Composés Similaires

Cisatracurium Besylate: Another isomer of atracurium besylate with similar neuromuscular blocking properties but different pharmacokinetics.

Mivacurium Chloride: A short-acting non-depolarizing neuromuscular blocker.

Vecuronium Bromide: A non-depolarizing neuromuscular blocker with a longer duration of action compared to ®-trans-Atracurium Besylate

Uniqueness: ®-trans-Atracurium Besylate is unique due to its specific stereochemistry, which influences its pharmacological properties and clinical applications. Its lack of significant cardiovascular effects and dependence on kidney function for elimination provide clinical advantages over other non-depolarizing neuromuscular blocking agents .

Propriétés

Numéro CAS |

96946-46-2 |

|---|---|

Formule moléculaire |

C₆₅H₈₂N₂O₁₈S₂ |

Poids moléculaire |

1243.48 |

Synonymes |

(1R,1’R,2S,2’S)-2,2’-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-Isoquinolinium Benzenesulfonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.